4-Ethyl-2,4-dimethyloctane

Description

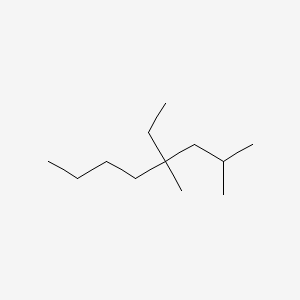

Structure

3D Structure

Properties

CAS No. |

62184-04-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,4-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-8-9-12(5,7-2)10-11(3)4/h11H,6-10H2,1-5H3 |

InChI Key |

XAKSPVTVTMAMDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC)CC(C)C |

Origin of Product |

United States |

Structural Characterization and Stereochemical Analysis of 4 Ethyl 2,4 Dimethyloctane

Systematic Nomenclature and Isomeric Landscape

IUPAC Naming Principles for Branched Alkanes Applied to 4-Ethyl-2,4-dimethyloctane

The systematic name "this compound" is derived following the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC) for the nomenclature of organic compounds. The process for naming this branched alkane involves several key steps:

Identification of the Parent Chain: The longest continuous chain of carbon atoms in the molecule is identified as the parent chain. In this case, the longest chain consists of eight carbon atoms, making it an octane (B31449).

Numbering the Parent Chain: The parent chain is numbered from the end that gives the substituents the lowest possible locants (positions). In this molecule, numbering from right to left results in substituents at positions 2, 4, and 4. Numbering from left to right would yield locants 5, 5, and 7, which is incorrect as the first point of difference rule dictates the lower numbering scheme.

Identifying and Naming the Substituents: The groups attached to the parent chain are identified and named. In this case, there are two methyl (-CH3) groups and one ethyl (-CH2CH3) group.

Assigning Locants to Substituents: The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached. Thus, we have a methyl group at position 2, and both a methyl and an ethyl group at position 4.

Alphabetizing the Substituents: The substituents are listed in alphabetical order (ethyl before methyl), disregarding any numerical prefixes such as "di-".

Assembling the Full Name: The final name is constructed by combining the locants, substituent names, and the parent chain name. Prefixes like "di-", "tri-", etc., are used to indicate the presence of multiple identical substituents. Therefore, the name is written as this compound. chegg.com

Investigation of Structural Isomers of C12H26 and Their Distinctions

The molecular formula C12H26 represents a multitude of structural isomers, which are compounds that have the same molecular formula but different structural arrangements of atoms. There are 355 possible structural isomers for dodecane (B42187) (C12H26). ucla.eduwikipedia.org These isomers can be broadly categorized into straight-chain (n-dodecane) and various branched-chain alkanes.

Examples of Structural Isomers of C12H26 and Their Distinctions from this compound:

| Isomer Name | Structural Difference from this compound |

| n-Dodecane | A straight-chain alkane with no branching. ucla.edu |

| 2-Methyldecane | A ten-carbon parent chain with a single methyl group at the second position. |

| 3-Ethyldecane | A ten-carbon parent chain with a single ethyl group at the third position. |

| 2,2,4,6,6-Pentamethylheptane | A seven-carbon parent chain with five methyl groups at various positions. fishersci.ca |

| 4-Ethyl-2,2-dimethyloctane | An octane parent chain with an ethyl group at the fourth position and two methyl groups at the second position. nih.govnist.govchegg.com |

These structural variations influence properties such as boiling point, melting point, and viscosity. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to less branched or straight-chain isomers.

Stereochemical Considerations and Chiral Centers in Branched Octanes

Stereochemistry is a critical aspect of the structural analysis of branched alkanes, as the presence of chiral centers can lead to the existence of stereoisomers (enantiomers and diastereomers). A chiral center, or asymmetric carbon atom, is a carbon atom that is bonded to four different groups. sdmesa.eduyoutube.comyoutube.com

In the case of this compound, the carbon atom at the fourth position (C4) is a chiral center. This is because it is bonded to four distinct groups:

A methyl group (-CH3)

An ethyl group (-CH2CH3)

A propyl group (-CH2CH2CH3) (the remainder of the octane chain in one direction)

A 2-methylpropyl group (-CH2CH(CH3)2) (the remainder of the octane chain in the other direction)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-4-Ethyl-2,4-dimethyloctane and (S)-4-Ethyl-2,4-dimethyloctane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The R/S designation is assigned based on the Cahn-Ingold-Prelog priority rules, which rank the four substituents attached to the chiral center. libretexts.org

Advanced Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

High-resolution ¹H NMR spectroscopy provides valuable information about the chemical environment of each proton in a molecule, allowing for the determination of structural connectivity. The key parameters in a ¹H NMR spectrum are chemical shift (δ), integration, and signal splitting (multiplicity). rsc.orgmasterorganicchemistry.compressbooks.pub

For this compound, a predicted ¹H NMR spectrum would exhibit a number of distinct signals, each corresponding to a set of chemically non-equivalent protons. The chemical shift of each signal is influenced by the electron density around the proton, which is affected by the presence of neighboring atoms and functional groups. The integration of each signal is proportional to the number of protons it represents. The splitting pattern of a signal, described by the n+1 rule, reveals the number of adjacent, non-equivalent protons. mnstate.edu

Predicted ¹H NMR Signal Assignments for this compound:

A detailed analysis of the structure of this compound allows for the prediction of the chemical shifts, multiplicities, and integrations of the various proton signals. The protons are labeled 'a' through 'h' on the structure below for clarity.

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| a (CH3 of ethyl) | ~0.8-1.0 | Triplet | 3H | Adjacent to a CH2 group (b). |

| b (CH2 of ethyl) | ~1.2-1.4 | Quartet | 2H | Adjacent to a CH3 group (a). |

| c (CH3 on C4) | ~0.8-1.0 | Singlet | 3H | Attached to a quaternary carbon with no adjacent protons. |

| d (CH3 on C2) | ~0.8-1.0 | Doublet | 6H | Adjacent to a CH group. |

| e (CH on C2) | ~1.4-1.7 | Multiplet | 1H | Adjacent to multiple protons. |

| f (CH2 on C3) | ~1.1-1.3 | Multiplet | 2H | Adjacent to multiple protons. |

| g (CH2 on C5, C6, C7) | ~1.2-1.4 | Multiplet | 6H | Overlapping signals from the methylene (B1212753) groups in the octane chain. |

| h (CH3 on C8) | ~0.8-1.0 | Triplet | 3H | Terminal methyl group adjacent to a CH2 group. |

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The multiplicity of some signals may be complex due to overlapping signals and second-order effects.

The analysis of these signals and their correlations in 2D NMR experiments, such as COSY (Correlation Spectroscopy), would definitively confirm the structural connectivity of this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and is particularly effective at revealing the structure of alkanes through analysis of their fragmentation patterns.

Under Electron Ionization (EI) conditions, branched alkanes undergo characteristic fragmentation. ic.ac.uk The molecular ion ([M]⁺) peak for a C₁₂ alkane like this compound is typically very weak or entirely absent. jove.comwhitman.edu Fragmentation preferentially occurs at the branching points to generate the most stable carbocations (tertiary > secondary > primary). jove.com

For this compound, the key cleavage sites are around the tertiary C2 and the quaternary C4 carbons. The loss of the largest alkyl group at a branch point is often the most favored pathway. whitman.edu

Predicted Major EI-MS Fragment Ions for this compound

| m/z (mass/charge) | Ion Formula | Lost Neutral Fragment | Cleavage Site |

| 141 | [C₁₀H₂₁]⁺ | C₂H₅• (ethyl radical) | C4 - Ethyl bond |

| 127 | [C₉H₁₉]⁺ | C₃H₇• (propyl radical) | C4 - Propyl bond |

| 113 | [C₈H₁₇]⁺ | C₄H₉• (butyl radical) | C4 - Butyl bond |

| 71 | [C₅H₁₁]⁺ | C₇H₁₅• (heptyl radical) | C-C bond alpha to C4 |

| 57 | [C₄H₉]⁺ | C₈H₁₇• (octyl radical) | C-C bond alpha to C2 or C4 |

| 43 | [C₃H₇]⁺ | C₉H₁₉• (nonyl radical) | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule or its fragments. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from isomers or other compounds with the same nominal mass. uq.edu.au

Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₆ |

| Nominal Mass | 170 amu |

| Monoisotopic Mass (Calculated) | 170.20345 Da |

An experimental HRMS measurement yielding a mass very close to 170.20345 would confirm the C₁₂H₂₆ formula.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural detail. In an MS/MS experiment, a specific fragment ion (a "parent ion") from the initial EI-MS spectrum is selected, isolated, and then subjected to a second round of fragmentation to produce "daughter ions". ipb.pt

For example, the prominent fragment ion at m/z 113 ([C₈H₁₇]⁺) could be selected. Its subsequent fragmentation pattern would provide evidence for its specific structure, thereby confirming the connectivity of the original molecule. The fragmentation of this C₈H₁₇⁺ ion would be expected to differ from that of other C₈H₁₇⁺ isomers, thus validating the structure of the parent compound, this compound.

Conformational Analysis of this compound

Rotational Isomers and Newman Projections for Alkane Conformations

To visualize and analyze the conformations resulting from bond rotation, chemists use a tool called the Newman projection. libretexts.orgdummies.com A Newman projection shows the molecule by looking down a specific carbon-carbon bond axis. The front carbon is represented by a point (where bonds intersect), and the back carbon is represented by a circle. dummies.com The bonds attached to the front and back carbons are then drawn as lines originating from the point and the edge of the circle, respectively. maricopa.edu

This visualization method allows for the clear depiction of two primary types of rotational isomers:

Staggered Conformation: In this arrangement, the substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon. This conformation minimizes repulsive forces between the electron clouds of the bonds, making it the most stable and lowest in energy. dummies.comlibretexts.org

Eclipsed Conformation: Here, the substituents on the front carbon are aligned with the substituents on the back carbon, resulting in a 0° dihedral angle. This alignment maximizes torsional strain—a type of repulsion between the electrons in the bonds—making this conformation the least stable and highest in energy. libretexts.orgdummies.com

Within staggered conformations, further distinctions are made based on the relative positions of the largest substituent groups:

Anti Conformation: The largest groups on the front and back carbons are positioned 180° apart. This is typically the most stable staggered conformation as it minimizes steric hindrance (repulsion between the bulky electron clouds of large groups). maricopa.edu

Gauche Conformation: The largest groups are positioned at a 60° dihedral angle. While still a low-energy staggered conformation, it is slightly higher in energy than the anti conformation due to steric strain between the nearby bulky groups. libretexts.org

For this compound, a Newman projection along the C3-C4 bond would show a front carbon (C3) bonded to two hydrogen atoms and a propyl group, and a back carbon (C4) bonded to an ethyl group, a methyl group, and an isobutyl group. The relative stability of the conformers would depend on the spatial arrangement of these bulky alkyl groups.

Interactive Table: Conformer Types and Characteristics

| Conformer Type | Dihedral Angle | Torsional Strain | Steric Strain | Relative Energy |

| Anti | 180° | Low | Minimal | Lowest |

| Gauche | 60° | Low | Present | Low |

| Eclipsed | 0°, 120°, 240° | High | Varies (Maximal at 0°) | Highest |

Computational Approaches to Conformational Energy Landscapes of Branched Alkanes

Determining the precise energy of every possible conformation experimentally is impractical. Instead, computational chemistry provides powerful tools to model and predict the conformational energy landscape of molecules like this compound. uwosh.edu These methods calculate the potential energy of the molecule as a function of one or more dihedral angles. Plotting this energy against the dihedral angle of rotation generates a conformational energy profile, or landscape. uwosh.edu

Common computational approaches include:

Molecular Mechanics (MM): This method uses classical physics principles and a set of parameters known as a force field (e.g., MMFF94, MM3, MM4) to calculate the potential energy of a molecule. researchgate.net It is computationally efficient and well-suited for calculating the geometries and energies of the numerous conformers of large molecules like branched alkanes. researchgate.net The energy is calculated based on factors like bond stretching, angle bending, torsional strain, and van der Waals interactions.

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, are more computationally intensive but provide a more accurate description of the electronic structure. researchgate.netnih.gov They are often used to refine the energies of the most stable conformers identified by molecular mechanics or to benchmark the accuracy of force fields. A recent study highlighted that the DLPNO-CCSD(T) method provides highly accurate reference values for conformational energies, with MP2 and certain DFT functionals also showing good performance. researchgate.net

By systematically rotating a specific bond (e.g., C3-C4 in this compound) in silico and calculating the energy at each increment, a detailed energy landscape is created. This landscape reveals the energy minima (stable staggered conformers), energy maxima (unstable eclipsed conformers), and the energy barriers to rotation between them. libretexts.orguwosh.edu

Interactive Table: Computational Method Comparison for Conformational Analysis

| Method Type | Approach | Computational Cost | Typical Application | Example Methods |

| Molecular Mechanics | Classical mechanics (balls and springs) | Low | Initial conformational search, large molecules | MMFF94, MM4, UFF |

| Quantum Mechanics | Solves Schrödinger equation approximations | High | High-accuracy energy refinement, small to medium molecules | DFT (B3LYP), MP2, Coupled Cluster (CCSD(T)) |

Impact of Branching and Substituents on Preferred Conformations

The presence of alkyl branches significantly influences the conformational preferences of an alkane. fiveable.me In this compound, the ethyl and methyl groups at the C4 position, and the methyl group at the C2 position, create significant steric hindrance. fiveable.merutgers.edu This steric hindrance, or the repulsive interaction that occurs when bulky groups are forced into close proximity, is a primary factor determining the most stable conformation. rutgers.edu

The molecule will preferentially adopt conformations that minimize these steric clashes. For any given C-C bond, the most stable conformer will be a staggered one where the largest substituents are in an anti-periplanar arrangement (180° apart). maricopa.edu For example, in the rotation around the C3-C4 bond, the conformation where the large propyl group (on C3) is anti to the even larger isobutyl group (on C4) would be significantly lower in energy than a gauche conformation where they are only 60° apart.

The least stable conformations are those where the largest groups are eclipsed, leading to high levels of both torsional and steric strain. lumenlearning.com The general principle is that the energetic penalty for eclipsing interactions increases with the size of the interacting groups. lumenlearning.com Therefore, an eclipsed conformation involving an isobutyl and a propyl group would be exceptionally high in energy.

Synthetic Methodologies and Mechanistic Investigations for Branched Octanes

Mechanistic Studies of Alkane Isomerization Relevant to 4-Ethyl-2,4-dimethyloctane Precursors

The isomerization of linear or lightly branched alkanes into more complex, highly branched structures is a cornerstone of modern petroleum refining. These processes are typically catalyzed and involve a series of intricate reaction steps.

Acid-Catalyzed Reaction Mechanisms for Skeletal Isomerization via Carbenium Ions

The isomerization of n-alkanes is fundamentally driven by acid catalysis, proceeding through key intermediates known as carbenium ions. tandfonline.comwalshmedicalmedia.comresearchgate.net The catalytic cycle begins with an initiation step to form the initial carbenium ion. In the presence of superacids, this can occur through the abstraction of a hydride ion from the alkane. tandfonline.com Another pathway for carbenium ion generation involves the use of organic halides in the presence of strong Lewis acids, a system reminiscent of Friedel-Crafts chemistry. tandfonline.comtandfonline.com The presence of trace amounts of alkenes in the alkane feed can also initiate the process, as the alkene is protonated by the acid catalyst to form a carbocation. stackexchange.com

Once formed, these carbenium ions undergo skeletal rearrangements, which are the fundamental steps of isomerization. libretexts.org These rearrangements, often referred to as Wagner-Meerwein rearrangements, involve the 1,2-migration of hydrogen or alkyl groups. scribd.com The driving force for these shifts is the formation of a more stable carbocation. For instance, a secondary carbocation will rearrange to a more stable tertiary carbocation if possible. These rearrangements are crucial for increasing the branching of the carbon skeleton. libretexts.org

The catalytic cycle is propagated when a rearranged carbenium ion abstracts a hydride from another alkane molecule. This regenerates a new carbenium ion and produces the isomerized alkane product, allowing the cycle to continue. tandfonline.comtandfonline.com However, carbenium ions are also intermediates for side reactions like cracking and alkylation, which can reduce the selectivity towards the desired isomerized products. tandfonline.comtandfonline.com

Bifunctional Catalysis in Hydroisomerization Processes: Metal and Acid Site Synergy

In industrial applications, the hydroisomerization of n-alkanes is often carried out using bifunctional catalysts. rsc.orgresearchgate.net These catalysts possess both metal sites and acid sites, which work in synergy to achieve high conversion and selectivity. rsc.orgresearchgate.net The metal function, typically provided by noble metals like platinum or palladium, is responsible for dehydrogenation and hydrogenation reactions. researchgate.netresearchgate.net The acid function, often supplied by materials like zeolites or sulfated zirconia, facilitates the skeletal isomerization. researchgate.netresearchgate.net

The generally accepted mechanism for hydroisomerization over bifunctional catalysts involves the following steps:

Dehydrogenation: The n-alkane is first dehydrogenated on a metal site to form an alkene intermediate. researchgate.netrsc.org

Isomerization: The alkene then diffuses to an acid site where it is protonated to form a carbenium ion. This carbenium ion undergoes skeletal rearrangement to a more branched structure. rsc.org

Hydrogenation: The branched alkene then diffuses back to a metal site where it is hydrogenated to the corresponding iso-alkane. researchgate.net

The efficiency of this process is highly dependent on the balance between the metal and acid functions of the catalyst. rsc.orgrsc.org An optimal balance ensures that the alkene intermediates are isomerized effectively without undergoing excessive cracking, which is a common side reaction on strong acid sites. rsc.org The proximity and ratio of metal to acid sites are critical factors in designing efficient bifunctional catalysts. rsc.orgresearchgate.net

Role of Olefinic and Carbonium Ion Intermediates in Alkane Rearrangements

While carbenium ions (trivalent carbocations) are the key intermediates in acid-catalyzed skeletal isomerization, the potential role of other intermediates like olefinic species and carbonium ions (pentavalent carbocations) is also considered in the broader context of alkane rearrangements. tandfonline.comresearchgate.net

As mentioned in the context of bifunctional catalysis, olefinic intermediates are crucial in the hydroisomerization process. tandfonline.com They are formed via dehydrogenation on metal sites and are the precursors to the carbenium ions that undergo isomerization on the acid sites. rsc.org In purely acidic, metal-free catalyst systems, alkenes can also be generated from cracking side reactions or by the deprotonation of carbenium ions. tandfonline.com

The concept of carbonium ions, which are pentacoordinated carbocations, has also been proposed, particularly in the context of monomolecular cracking. tandfonline.comresearchgate.net These species are thought to be involved in the activation of alkanes, especially at higher temperatures. However, the primary pathway for skeletal isomerization at typical process conditions is widely accepted to proceed through the classical trivalent carbenium ions. tandfonline.com The rearrangement of these carbenium ions through hydride and alkyl shifts is the dominant mechanism leading to branched alkane structures. libretexts.org

Thermodynamic Driving Forces and Equilibrium Considerations in Isomerization

The isomerization of alkanes is a reversible reaction governed by thermodynamic equilibrium. walshmedicalmedia.comtsijournals.com Branched alkanes are thermodynamically more stable than their linear counterparts, which provides the driving force for the isomerization process. researchgate.nettandfonline.com

Alkane isomerization reactions are generally slightly exothermic. tandfonline.comwalshmedicalmedia.comtsijournals.com Consequently, from a thermodynamic standpoint, lower reaction temperatures favor the formation of more highly branched isomers. walshmedicalmedia.comresearchgate.nettsijournals.com However, from a kinetic perspective, higher temperatures are required to activate the relatively unreactive alkane molecules and achieve a reasonable reaction rate. walshmedicalmedia.comtsijournals.com This creates a fundamental trade-off in process design.

An optimal temperature must be determined to maximize the yield of the desired isomers while minimizing unwanted side reactions like cracking, which become more prevalent at higher temperatures. walshmedicalmedia.comtsijournals.com The equilibrium composition of the product mixture is also influenced by pressure. High hydrogen pressure is often used in hydroisomerization processes to suppress dehydrogenation and subsequent coke formation, but excessive pressure can favor hydrocracking over isomerization. researchgate.nettsijournals.com Therefore, careful control of both temperature and pressure is essential to achieve the desired product distribution.

Targeted Synthetic Strategies for Highly Branched Alkanes

While isomerization is a key industrial process for producing branched alkanes from linear feedstocks, targeted synthetic strategies can also be employed to construct specific, highly branched structures.

Alkylation Reactions for Carbon-Carbon Bond Formation in Branched Octanes

Alkylation is a fundamental carbon-carbon bond-forming reaction that is widely used in the petroleum industry to produce high-octane gasoline components, known as alkylate. eia.govmt.com This process involves the reaction of light olefins, such as propylene (B89431) or butylene, with an isoparaffin, typically isobutane (B21531). eia.govmt.com

The reaction is catalyzed by strong acids, most commonly sulfuric acid or hydrofluoric acid. eia.gov The mechanism involves the protonation of the olefin by the acid catalyst to form a carbocation. This carbocation then acts as an electrophile and attacks the isoparaffin, leading to a larger, more branched alkane. The resulting product is typically a mixture of highly branched seven- or eight-carbon alkanes. eia.gov

For example, the alkylation of isobutane with butylene can lead to the formation of various dimethylhexanes and trimethylpentanes, which are valuable high-octane components. While not a direct synthesis of this compound, the principles of alkylation demonstrate a powerful method for constructing highly branched alkane skeletons. By carefully selecting the olefin and isoparaffin reactants, it is possible to target the synthesis of specific branched structures.

Catalyst System Design and Optimization for Selective Branched Alkane Synthesis

The synthesis of highly branched alkanes, such as this compound, is a cornerstone of the petroleum refining industry, aimed at increasing the research octane (B31449) number (RON) of gasoline. tue.nl The primary industrial route is the catalytic isomerization of linear or less-branched alkanes. researchgate.netresearchgate.net Achieving high selectivity for desired multi-branched isomers while minimizing undesirable side reactions like cracking is the principal challenge, driving the design and optimization of catalyst systems. researchgate.net

Effective catalysts for alkane isomerization are typically bifunctional, possessing both acidic and metallic sites. researchgate.nettandfonline.com This dual functionality allows for a multi-step reaction mechanism. The process begins with the dehydrogenation of the feed alkane on a metallic site to form an alkene intermediate. researchgate.net This olefin then migrates to an acidic site where it is protonated to form a carbenium ion. researchgate.nettandfonline.com This carbenium ion is the key intermediate that undergoes skeletal rearrangement to a more branched structure. researchgate.net Finally, the branched carbenium ion is converted back to a saturated alkane via hydride transfer from another alkane molecule or by migrating back to a metal site for hydrogenation. researchgate.nettandfonline.com

The design of these catalysts focuses on several key aspects:

Nature of the Acid Sites: The strength and density of acid sites are critical. Sufficient acidity is necessary for the isomerization reaction to occur, but overly strong sites can promote cracking, where the hydrocarbon chain is broken into smaller, lower-value fragments. researchgate.nettandfonline.com

Metal Function: Noble metals, particularly platinum (Pt), are commonly used for their high dehydrogenation/hydrogenation activity. The dispersion and loading of the metal must be optimized to ensure an efficient initial step without promoting excessive coke formation. tue.nlresearchgate.net

Support Material: The metal is typically supported on a solid acid material. Common supports include zeolites (like ZSM-5 and Y-zeolites), sulfated zirconia, and tungsten oxide supported on zirconia. researchgate.netresearchgate.netmdpi.com The pore architecture and topology of the support can influence selectivity by imposing shape-selective constraints on the reacting molecules. researchgate.net

Low reaction temperatures are thermodynamically favorable for producing highly branched isomers. tandfonline.com However, higher temperatures are often required to activate the relatively unreactive alkanes, creating a process optimization challenge. tandfonline.com The presence of hydrogen is also crucial, not only for the hydrogenation step but also to suppress coke formation and catalyst deactivation. tue.nl

Below is a table summarizing various catalyst systems used for branched alkane synthesis.

| Catalyst System | Support/Acid Function | Metal Function | Key Characteristics & Findings |

| Platinum on Solid Acids | Zeolites (Y, ZSM-5), Chlorinated Alumina | Platinum (Pt) | The "classical" bifunctional system. The balance between metal sites (nM) and acid sites (nA) is crucial for activity and selectivity. tue.nlresearchgate.net |

| Sulfated Zirconia (SZ) | Superacidic Zirconia treated with sulfate (B86663) ions | Often used with a platinum promoter | Exhibits very high activity for isomerization at low temperatures, though the exact mechanism remains a subject of debate. researchgate.net |

| Tungsten Oxide on Zirconia (WOx/ZrO2) | Acidic sites generated by the interaction of tungsten oxide and zirconia | Often used with a platinum promoter | A stable and effective alternative to sulfated zirconia for alkane isomerization. researchgate.net |

| Molybdenum Catalysts | Alumina, partially reduced MoO3, Molybdenum Oxycarbides | Molybdenum (Mo) | Used for isomerization and aromatization; however, can be prone to rapid deactivation due to coke formation. tue.nlresearchgate.net |

Emerging Synthetic Approaches for Complex Hydrocarbon Architectures

While catalytic isomerization of existing alkanes is a mature technology, the de novo synthesis of complex, precisely structured hydrocarbons like this compound from simpler feedstocks represents a significant frontier in chemistry. Emerging approaches are moving beyond traditional reforming to offer novel pathways for constructing intricate carbon skeletons.

A revolutionary strategy is the selective C-H functionalization . miragenews.comtechexplorist.com Traditionally, C-H bonds have been considered inert scaffolds in organic synthesis. miragenews.com However, recent breakthroughs have enabled the direct activation and transformation of these bonds. techexplorist.comacs.org This allows chemists to build molecular complexity by targeting specific C-H bonds in a controlled sequence. miragenews.com This approach can transform low-cost, simple materials into valuable, complex building blocks. miragenews.com A key development in this area is the use of dirhodium catalysts, which can facilitate C-H functionalization without needing a directing group, instead using the catalyst's three-dimensional shape to select a specific C-H bond for reaction. techexplorist.com This method offers unprecedented control over the 3D shape of the resulting molecules. miragenews.com

Another novel technique involves using confined chiral Brønsted acids , such as imidodiphosphorimidates (IDPi). scitechdaily.com These powerful catalysts can activate and selectively break down specific types of hydrocarbon structures, like cyclopropanes, within a confined microenvironment. scitechdaily.com This confinement allows for precise control over the reaction mechanism, enhancing efficiency and guiding the formation of specific, valuable products. scitechdaily.com

Furthermore, innovative reaction environments are being explored to drive alkane transformations under mild conditions. One such method is the plasma-microdroplet approach . acs.org In this system, an inert gas like nitrogen is activated by plasma discharge, creating reactive species that can functionalize alkanes through C-N bond formation. acs.org These activated intermediates are then captured in microdroplets, where the unique interfacial properties accelerate subsequent reactions to build more complex molecules. acs.org This technique demonstrates the potential for using alkanes as direct substrates for producing high-value compounds without harsh conditions or catalysts. acs.org

Hydrothermal synthesis, mimicking geochemical processes, also presents a pathway for creating long-chain hydrocarbons. nih.gov Research has shown that using a cobalt catalyst stabilized by sodium bicarbonate under hydrothermal conditions (e.g., ~300 °C and ~30 MPa) can reduce bicarbonate (a simple carbon source) to form hydrocarbons with up to 24 carbon atoms. nih.gov This method highlights a non-traditional route for building complex carbon chains from single-carbon sources. nih.gov

These emerging strategies represent a paradigm shift, offering the potential to synthesize custom-designed hydrocarbon architectures that are inaccessible through conventional refining processes.

| Emerging Approach | Core Principle | Key Enabler/Catalyst | Potential Application |

| C-H Functionalization | Direct, selective activation of previously inert C-H bonds to build molecular complexity. miragenews.comtechexplorist.com | Dirhodium catalysts, confined Brønsted acids. techexplorist.comscitechdaily.com | Synthesis of complex molecules from simple, low-cost starting materials with high precision. miragenews.comtechexplorist.com |

| Plasma-Microdroplet Synthesis | Activation of alkanes via plasma-generated reactive species, followed by accelerated reactions at microdroplet interfaces. acs.org | Plasma discharge, electrosprayed microdroplets. acs.org | Efficient conversion of alkanes to functionalized, higher-value compounds under mild conditions. acs.org |

| Hydrothermal Synthesis | Reduction of simple carbon sources (e.g., bicarbonate) to long-chain hydrocarbons under high temperature and pressure. nih.gov | Stabilized cobalt catalysts. nih.gov | Abiogenic production of complex hydrocarbons from single-carbon feedstocks. nih.gov |

| Multi-catalysis Systems | Combining multiple distinct catalysts in a one-pot sequence to transform simple starting materials into complex products with high efficiency. researchgate.net | Synergistic combination of catalysts (e.g., for dehydrogenation, isomerization, and hydroformylation). researchgate.net | Direct conversion of linear alkanes into valuable functionalized molecules like linear alcohols. researchgate.net |

Advanced Analytical and Separation Techniques for Branched Alkane Characterization

Chromatographic Separation Methods for Hydrocarbon Mixtures

Chromatographic techniques are central to the separation of individual hydrocarbons from complex mixtures. The effectiveness of these methods hinges on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas Chromatography (GC) Column Technologies for Resolving Branched Alkane Isomers

The resolution of branched alkane isomers, such as 4-Ethyl-2,4-dimethyloctane, is primarily achieved through high-resolution capillary gas chromatography. The choice of the capillary column's stationary phase is a critical factor. Nonpolar stationary phases, like 100% dimethylpolysiloxane, are a common starting point, separating compounds largely based on their boiling points. However, to resolve structurally similar isomers with close boiling points, columns with intermediate polarity or specialized liquid crystalline phases are often required to exploit subtle differences in molecular shape and polarizability. vurup.sk

The physical dimensions of the capillary column also play a significant role. High-efficiency separations are often achieved with long columns (up to 300 meters), small internal diameters (as low as 100 µm), and thin stationary phase films (down to 0.01 µm). vurup.sk Such configurations can yield a very high number of theoretical plates, which is a measure of column efficiency, enabling the separation of complex isomeric mixtures. vurup.sk While a higher-resolution column can improve separation, some classes of dimethylalkanes may still be challenging to resolve from n-alkanes. unl.edu

Coupling of Gas Chromatography with Mass Spectrometry (GC-MS) for Simultaneous Separation and Identification

The hyphenation of gas chromatography with mass spectrometry (GC-MS) is an indispensable tool for the conclusive identification of separated branched alkanes. As each compound elutes from the GC column, it is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For branched alkanes like this compound, electron impact (EI) ionization typically leads to extensive fragmentation. The molecular ion peak may be weak or absent, but the fragment ions, formed by the cleavage of C-C bonds at the points of branching, are highly informative for structure elucidation. While traditional GC/MS is powerful, advanced techniques like gas chromatography/vacuum-ultraviolet (VUV) ionization mass spectrometry can offer improved resolution and isomer separation, which is particularly useful for complex hydrocarbon mixtures where traditional methods may fall short. berkeley.edu

Optimization of Chromatographic Parameters for High-Resolution Alkane Separation

Achieving optimal resolution in the GC separation of branched alkanes requires the careful adjustment of several instrumental parameters. libretexts.orglibretexts.org The goal is to maximize the separation between isomeric peaks while maintaining a practical analysis time.

Key parameters for optimization include:

Temperature Programming: Instead of a single isothermal temperature, a programmed temperature gradient is often used. The separation begins at a lower temperature to resolve early-eluting, more volatile compounds, and the temperature is gradually increased to elute higher-boiling isomers in a reasonable timeframe. libretexts.org

Carrier Gas and Flow Rate: The choice of carrier gas (e.g., helium, hydrogen) and its linear velocity must be optimized to minimize band broadening and maximize column efficiency, as described by the van Deemter equation. youtube.com

Stationary Phase Selection: As mentioned previously, adjusting the selectivity of the separation can be achieved by changing the stationary phase of the column. libretexts.orgstackexchange.com This can have a more significant impact on resolution than adjustments to other parameters, especially when dealing with isomers that are difficult to separate. libretexts.org

Column Efficiency: Increasing the number of theoretical plates, for instance by using a longer column, can enhance resolution. libretexts.org

Table 1: Key Parameters for Optimizing GC Resolution of Branched Alkanes

| Parameter | Method of Optimization | Impact on Resolution |

| Column Efficiency (N) | Increase column length; decrease stationary phase particle size; optimize mobile phase velocity. | Higher N leads to narrower peaks and better separation. libretexts.orgyoutube.com |

| Selectivity Factor (α) | Change the stationary phase; alter the mobile phase composition (in LC). | A larger α value results in a greater separation between two peaks. libretexts.org |

| Retention Factor (k) | Adjust temperature (in GC); modify mobile phase strength (in LC). | Optimizing k moves peaks to a more ideal retention window, improving separation from other peaks. libretexts.orglibretexts.org |

Preparative-Scale Chromatographic Purification of Branched Hydrocarbons

While analytical chromatography is used for identification and quantification, preparative chromatography is employed to isolate and purify larger amounts of specific compounds for further analysis or use.

Principles and Applications of Preparative Column Chromatography for Alkane Isolation

Preparative column chromatography operates on the same separation principles as its analytical counterpart but is scaled up to handle larger sample loads. For the isolation of nonpolar branched alkanes, normal-phase liquid chromatography is a common approach. This technique typically uses a polar stationary phase, such as silica (B1680970) gel or alumina, and a nonpolar mobile phase, like hexane.

The process involves packing a column with the stationary phase, loading the hydrocarbon mixture, and then eluting the components with the mobile phase. Due to their nonpolar nature, alkanes have a low affinity for the polar stationary phase and will elute relatively quickly. By carefully controlling the composition of the mobile phase, it is possible to separate different classes of hydrocarbons from each other. The collected fractions are then analyzed, often by analytical GC, to determine their purity. This method is crucial for obtaining pure standards of compounds like this compound, which are essential for accurate identification and calibration in analytical methods.

Computational Chemistry and Theoretical Modeling of 4 Ethyl 2,4 Dimethyloctane

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying the properties of alkanes. It offers a favorable balance between computational cost and accuracy, making it suitable for calculating the electronic and structural properties of medium-sized molecules like 4-Ethyl-2,4-dimethyloctane.

DFT calculations are instrumental in determining the ground-state electronic structure and optimizing the molecular geometry of this compound. By solving the Kohn-Sham equations, DFT methods can map the electron density distribution, which is fundamental to understanding the molecule's chemical nature. Functionals such as M06-2X are particularly effective for branched alkanes as they account for medium-range electron correlation. nih.gov

The total DFT energy can be partitioned into steric, electrostatic, and quantum energy terms. nih.gov This analysis reveals that branched alkanes, contrary to classical steric hindrance concepts, often have lower (less destabilizing) steric energy than their linear counterparts. The stability of branched alkanes like this compound is primarily attributed to favorable electrostatic and electron correlation effects. nih.govacs.org

Geometry optimization procedures within DFT are used to locate the minimum energy conformation of the molecule. These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this process would establish the most stable three-dimensional arrangement of its carbon skeleton and hydrogen atoms.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical values expected from a DFT/M06-2X calculation. Actual values would be determined from a specific computational run.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (sp3-sp3) | 1.53 - 1.55 Å |

| Bond Length | C-H | 1.09 - 1.10 Å |

| Bond Angle | C-C-C | 109.5° - 112.0° |

| Bond Angle | H-C-H | ~109.5° |

| Dihedral Angle | C-C-C-C (anti) | ~180° |

| Dihedral Angle | C-C-C-C (gauche) | ~60° |

The isomerization of alkanes is a critical process in industrial chemistry, and DFT is a key tool for elucidating the complex reaction mechanisms involved. For this compound, isomerization could involve skeletal rearrangements to form other C12H26 isomers. These reactions are often catalyzed by acids and proceed through carbenium ion intermediates. acs.orgresearchgate.net

DFT calculations can map the potential energy surface of the isomerization reaction. This involves:

Identifying Intermediates: Locating the structures of stable intermediates, such as secondary or tertiary carbenium ions formed by protonation or hydride abstraction from the alkane.

Locating Transition States: Finding the highest energy point (the transition state) along the reaction coordinate that connects two intermediates or the reactant and a product.

Calculating Activation Barriers: Determining the energy difference between the reactant/intermediate and the transition state, which corresponds to the activation energy of that elementary step.

For instance, a potential isomerization pathway for this compound could involve a methyl shift. DFT studies on similar reactions, like the cyclization of hexadiene, show that ring expansion steps can have activation barriers in the range of 9-10 kcal/mol. acs.org The rate-determining step for such rearrangements is typically the one with the highest activation barrier. acs.orgresearchgate.net

Table 2: Illustrative DFT-Calculated Energies for a Hypothetical Isomerization Step This table illustrates the type of data obtained from DFT calculations for a reaction pathway, such as the conversion of this compound to a different isomer via a carbenium ion mechanism.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Intermediate | Secondary Carbenium Ion | +15.2 |

| Transition State | Methyl Shift | +24.5 |

| Intermediate | Tertiary Carbenium Ion | +12.8 |

| Product | Isomer (e.g., 3,3,5-Trimethyloctane) | -1.5 |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. spectroscopyonline.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

For this compound, a DFT calculation would predict a series of vibrational frequencies corresponding to specific atomic motions, such as:

C-H stretching: Typically in the 2850-3000 cm⁻¹ region.

CH₂/CH₃ bending (scissoring/deformation): Around 1450-1470 cm⁻¹.

C-C stretching and skeletal vibrations: A complex series of bands in the 800-1200 cm⁻¹ "fingerprint" region.

These theoretical spectra are invaluable for interpreting experimental data. nih.gov By comparing a calculated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode. The choice of DFT functional and basis set can influence the accuracy of the prediction, and scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. spectroscopyonline.comnih.gov Studies have shown that methods like M06-2X and CAM-B3LYP can be more effective than the more common B3LYP for certain systems. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Based on general frequency ranges for alkanes calculated by DFT. Specific values depend on the level of theory.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 2950 - 2975 | Asymmetric CH₃ Stretching | Strong |

| 2870 - 2885 | Symmetric CH₃ Stretching | Medium |

| 2920 - 2935 | Asymmetric CH₂ Stretching | Strong |

| 2850 - 2860 | Symmetric CH₂ Stretching | Medium |

| 1450 - 1470 | CH₂ Scissoring and CH₃ Asymmetric Bending | Medium |

| 1375 - 1385 | CH₃ Symmetric Bending (Umbrella Mode) | Medium-Weak |

| 1000 - 1200 | C-C Skeletal Stretching | Variable |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD provides a detailed view of conformational dynamics and intermolecular interactions, bridging the gap between molecular structure and macroscopic properties.

A flexible molecule like this compound is not a single static structure but an ensemble of rapidly interconverting conformers. MD simulations are ideal for exploring this conformational landscape. acs.org By simulating the molecule at a given temperature (e.g., in the gas phase or in a liquid), a trajectory is generated that shows how the molecule flexes, bends, and rotates over time.

Analysis of this trajectory allows for the characterization of:

Dihedral Angle Distributions: The simulation can quantify the population of trans and gauche conformers for each rotatable C-C bond in the molecule's backbone.

Conformational Transitions: The rates at which the molecule switches between different conformational states can be calculated, providing insight into its flexibility. acs.org

Ensemble-Averaged Properties: Properties like the radius of gyration can be calculated as an average over the entire simulation, giving a measure of the molecule's average size and shape. researchgate.net

For branched alkanes, MD simulations show that the presence of branching influences the local and global dynamics, affecting how the chain can fold and move. acs.orgaip.org

Table 4: Illustrative Conformational Ensemble Properties from an MD Simulation This table shows the type of data that can be extracted from an MD trajectory of this compound at a specific temperature.

| Property | Description | Typical Result |

|---|---|---|

| Trans Population | Percentage of C-C-C-C dihedral angles in the anti-conformation (~180°) | 65 - 75% |

| Gauche Population | Percentage of C-C-C-C dihedral angles in the gauche conformation (~±60°) | 25 - 35% |

| Transition Rate | Frequency of gauche-trans isomerization | 10¹⁰ - 10¹¹ s⁻¹ |

| Avg. Radius of Gyration | A measure of the molecule's spatial extent | Dependent on temperature and phase |

To simulate the bulk properties of this compound (e.g., as a liquid), MD simulations are performed on a system containing many molecules. The interactions between these molecules are described by a force field, which is a set of parameters and potential energy functions. acs.org Force fields like TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) and OPLS (Optimized Potentials for Liquid Simulations) are commonly used for alkanes. acs.orgresearchgate.net

These simulations can predict macroscopic properties that arise from intermolecular interactions, including:

Density and Phase Behavior: By simulating a box of molecules under specific temperature and pressure conditions, the equilibrium density can be calculated. This is a key validation metric for the accuracy of a force field. researchgate.net

Heat of Vaporization: The energy required to move a molecule from the liquid to the gas phase can be computed, which is directly related to the strength of intermolecular forces.

Transport Properties: Advanced MD techniques can be used to calculate properties like viscosity and diffusion coefficients, which are governed by how molecules move past one another. researchgate.netaip.org

For branched alkanes, the shape of the molecule significantly affects how efficiently they can pack together, influencing density and viscosity. MD simulations have shown that branching generally lowers the melting point and can increase viscosity compared to linear alkanes of similar molecular weight due to increased entanglement. researchgate.nettandfonline.com

Table 5: Key Intermolecular Interactions Modeled in MD Simulations of Alkanes This table outlines the components of a typical force field used to model the phase behavior of this compound.

| Interaction Type | Potential Function | Physical Significance |

|---|---|---|

| van der Waals | Lennard-Jones | Models short-range repulsion and long-range attraction (dispersion forces) between non-bonded atoms. |

| Bond Stretching | Harmonic | Models the energy cost of stretching or compressing a covalent bond. |

| Angle Bending | Harmonic | Models the energy cost of changing the angle between three bonded atoms. |

| Torsional/Dihedral | Periodic (e.g., Ryckaert-Bellemans) | Models the energy barrier for rotation around a covalent bond, defining conformer stability. |

Quantitative Structure-Property Relationship (QSPR) and Group Contribution Methodologies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. libretexts.org These models are built on the principle that the structure of a molecule implicitly determines its physical, chemical, and biological properties. libretexts.org By identifying and quantifying specific structural features, known as molecular descriptors, it is possible to establish a correlation with a particular property of interest.

The foundation of any successful QSPR model lies in the development of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For a molecule like this compound, a variety of descriptors can be calculated to build predictive models for its physicochemical properties.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, which is based on the distances between all pairs of carbon atoms, and connectivity indices, which take into account the degree of branching. nist.gov Highly branched alkanes like this compound generally have lower boiling points than their linear isomers, a trend that can be captured by topological descriptors. libretexts.orgyoutube.com

Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include parameters like molecular volume, surface area, and shape indices. For instance, the more compact, spherical shape of a branched alkane compared to a linear one affects its packing efficiency in the liquid state, influencing properties like density and viscosity.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic structure of the molecule. Descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment can be correlated with properties like reactivity and polarizability.

The development of predictive models involves selecting a set of relevant descriptors and using statistical methods, such as multiple linear regression (MLR), to establish a mathematical relationship with the target property. For instance, the boiling point of a series of branched alkanes can be modeled as a function of several topological and geometrical descriptors.

To illustrate the application of QSPR, the table below presents computed molecular descriptors for this compound and a related, less complex branched alkane, 4-ethyl-2,4-dimethylheptane (B14556577). These descriptors can be used as inputs for QSPR models to predict various physicochemical properties.

| Molecular Descriptor | This compound (C12H26) | 4-Ethyl-2,4-dimethylheptane (C11H24) |

|---|---|---|

| Molecular Weight (g/mol) | 170.33 | 156.31 |

| Molar Volume (mL/mol) | - | 207.0 |

| Molecular Refractive Power (mL/mol) | - | 52.87 |

| XLogP3 (Computed LogP) | - | - |

Data for this compound is based on computed values from PubChem. nih.gov Data for 4-ethyl-2,4-dimethylheptane is from Stenutz. stenutz.eu

The following table demonstrates how experimental properties of branched alkanes can be compared with values predicted by QSPR models. The accuracy of these models is continually being improved by refining the descriptors and statistical methods used.

| Property | n-Dodecane (Linear) | 2,2,4,6,6-Pentamethylheptane (Highly Branched C12 Isomer) | This compound (Predicted Range) |

|---|---|---|---|

| Boiling Point (°C) | 216.3 | 177.3 | 180 - 195 |

| Density at 20°C (g/mL) | 0.749 | 0.747 | 0.75 - 0.77 |

| Refractive Index (n_D) | 1.4216 | 1.4185 | 1.42 - 1.43 |

Experimental data for n-Dodecane and 2,2,4,6,6-Pentamethylheptane are from various sources. The predicted range for this compound is an estimation based on general trends for branched alkanes. libretexts.orgyoutube.comnih.gov

Understanding how a molecule like this compound behaves in different solvents is crucial for predicting its environmental fate, bioavailability, and suitability for various industrial applications. Theoretical models of solvation and partition behavior aim to quantify the interactions between a solute and a solvent at the molecular level.

Solvation Models: The process of solvation involves the surrounding of a solute molecule by solvent molecules. For nonpolar solutes like alkanes in a polar solvent like water, the dominant factor is the energy required to create a cavity in the solvent to accommodate the solute molecule. libretexts.org This hydrophobic effect is largely entropic, arising from the disruption of the hydrogen-bonding network of water. libretexts.org

Computational methods like the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD) are used to calculate the free energy of solvation. These models treat the solvent as a continuous medium with specific dielectric properties, which simplifies the calculations significantly. The size and shape of the solute molecule, in this case, this compound, play a critical role in determining the energy of cavity formation. The more compact structure of branched alkanes generally leads to a smaller cavity size and thus a slightly higher solubility in water compared to their linear isomers of the same molecular weight, although the solubility for all is very low. libretexts.orgnih.gov

Partition Behavior: The partition coefficient (logP) describes the equilibrium distribution of a solute between two immiscible solvents, typically octanol (B41247) and water. wikipedia.org It is a key parameter in environmental science and pharmacology for assessing the lipophilicity of a compound. A higher logP value indicates a greater preference for the nonpolar (lipid-like) phase.

The table below shows experimental and estimated logP values for n-dodecane and provides an estimated range for this compound, highlighting the impact of branching on this property.

| Compound | Molecular Formula | Experimental logP (Octanol-Water) | Estimated logP (Group Contribution) |

|---|---|---|---|

| n-Dodecane | C12H26 | 6.10 | 6.1 - 6.6 |

| This compound | C12H26 | - | 5.8 - 6.3 |

Experimental logP for n-dodecane from PubChem. nih.gov Estimated values are based on general group contribution methods and trends observed for branched alkanes.

Theoretical models and computational chemistry provide powerful tools for understanding and predicting the properties of this compound. By leveraging QSPR and group contribution methodologies, it is possible to estimate a wide range of physicochemical properties from the molecular structure alone, offering significant advantages in terms of cost and efficiency.

Future Research Directions and Emerging Paradigms in Branched Alkane Chemistry

Development of Novel Catalytic Systems for Sustainable Production

The sustainable production of highly branched alkanes like 4-Ethyl-2,4-dimethyloctane is a significant area of ongoing research. Traditional synthesis methods often rely on harsh conditions and expensive catalysts. The development of novel catalytic systems is focused on improving efficiency, selectivity, and sustainability.

Key research thrusts include:

Bio-inspired Catalysis: Drawing inspiration from enzymatic processes, researchers are designing catalysts that can perform selective C-H activation and C-C bond formation under mild conditions. These systems often feature earth-abundant metals and are designed to mimic the active sites of enzymes that process hydrocarbons.

Heterogeneous Catalysis: The design of solid catalysts with well-defined active sites is crucial for industrial-scale production. Research is focused on creating porous materials, such as zeolites and metal-organic frameworks (MOFs), with tailored pore sizes and functionalities to control the regioselectivity of alkane isomerization and branching.

Photocatalysis: The use of light to drive chemical reactions offers a sustainable alternative to thermally driven processes. Photocatalytic systems for alkane functionalization are being explored to enable C-H activation and subsequent C-C bond formation with high selectivity and energy efficiency.

Recent advancements have demonstrated the potential of these novel catalytic routes to overcome the intrinsic challenges associated with alkane dehydrogenation and functionalization, paving the way for more sustainable and efficient production of branched alkanes.

Integration of Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms is essential for the rational design of improved catalysts and processes. The integration of advanced spectroscopic techniques for in situ and operando monitoring of catalytic reactions provides real-time insights into the dynamic changes occurring at the molecular level.

Emerging techniques and their applications include:

Time-Resolved Infrared (TRIR) Spectroscopy: This technique allows for the study of reaction dynamics on ultrafast timescales, providing detailed information about reaction intermediates and transition states.

2D-IR Spectroscopy: By providing a more detailed picture of molecular interactions and structural changes during a reaction, 2D-IR spectroscopy can elucidate complex reaction networks in alkane chemistry.

Hyphenated Methods: The combination of chromatographic separation with spectroscopic detection (e.g., GC-IR) enables the analysis of complex reaction mixtures and the identification of transient species.

These advanced monitoring techniques are transforming our ability to study catalytic processes, moving beyond static pictures to a dynamic understanding of reaction pathways.

Machine Learning and Artificial Intelligence Applications in Hydrocarbon Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing hydrocarbon research by enabling the rapid analysis of large datasets and the development of predictive models for complex systems. uni-greifswald.deresearchgate.net

Key applications in branched alkane chemistry include:

Catalyst Discovery and Design: ML algorithms can screen vast libraries of potential catalysts and predict their performance based on structural and electronic properties, accelerating the discovery of novel catalytic systems.

Reaction Optimization: AI-driven platforms can optimize reaction conditions in real-time by analyzing data from in situ monitoring, leading to improved yields and selectivities.

Predictive Modeling of Properties: Machine learning models are being developed to predict the physical and chemical properties of hydrocarbons based on their molecular structure, aiding in the design of fuels and lubricants with desired performance characteristics.

The integration of AI and ML is expected to significantly enhance the efficiency of research and development in hydrocarbon chemistry, from fundamental understanding to industrial application. uni-greifswald.deresearchgate.net

Advances in Theoretical Frameworks for Complex Alkane Reactivity and Selectivity

Theoretical and computational chemistry play a pivotal role in understanding the intricate details of alkane reactivity and selectivity. Advances in theoretical frameworks are providing increasingly accurate predictions of reaction pathways and energy barriers.

Current areas of focus include:

Density Functional Theory (DFT) Calculations: DFT methods are widely used to investigate reaction mechanisms, catalyst structures, and the electronic properties of intermediates and transition states. Continuous improvements in DFT functionals are leading to more accurate predictions for complex systems.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For large and complex systems, such as enzymatic catalysis, QM/MM methods provide a computationally efficient way to study the reactive center at a high level of theory while treating the surrounding environment with a more approximate method.

Information-Theoretic Approach (ITA): ITA is an emerging framework for understanding and predicting electron correlation energy from the perspective of information theory, offering a new lens through which to view chemical bonding and reactivity in complex molecules like branched alkanes. libretexts.org

These theoretical advancements, in conjunction with experimental studies, are providing a more complete picture of the factors that govern the reactivity and selectivity of branched alkanes, guiding the development of next-generation catalysts and chemical processes.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are optimal for characterizing 4-Ethyl-2,4-dimethyloctane?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify branching patterns and substituent positions. For example, integration ratios in H NMR distinguish methyl and ethyl groups.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ high-resolution GC-MS to confirm molecular weight (170.33 g/mol) and fragmentation patterns unique to branched alkanes .

- HPLC Purity Analysis : Prepare a mobile phase using methanol, water, phosphate buffer, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) to resolve impurities .

Q. How does structural isomerism affect the physical properties of this compound compared to its isomers?

- Data-Driven Analysis :

| Compound Name | Boiling Point (°C) | Solubility (mg/L) | Branching Pattern |

|---|---|---|---|

| This compound | 215–220 | ~0.5 (in water) | Ethyl at C4, methyl at C2 & C4 |

| 4-Ethyl-3,4-dimethyloctane | 210–215 | ~0.4 (in water) | Ethyl at C4, methyl at C3 & C4 |

| 4-Ethyl-2,2-dimethyloctane | 220–225 | ~0.3 (in water) | Ethyl at C4, methyl at C2 & C2 |

- Increased branching reduces boiling points due to weaker van der Waals interactions. Solubility decreases with higher hydrophobicity in isomers with clustered substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

- Methodological Approach :

- Perform density functional theory (DFT) calculations to map steric hindrance effects from ethyl and methyl groups on reaction pathways (e.g., free radical halogenation).

- Validate computational results against experimental kinetic data (e.g., reaction rates with bromine under controlled conditions).

- Cross-reference computed thermodynamic properties (e.g., heat of formation) with NIST Chemistry WebBook data to ensure consistency .

Q. What experimental designs are effective for studying steric effects in catalytic transformations of this compound?

- Case Study :

- Catalytic Cracking : Compare yields of smaller alkanes (e.g., hexane, pentane) using zeolite vs. metal catalysts to assess how steric bulk influences access to active sites.

- Isotopic Labeling : Introduce C at C2 or C4 to track regioselectivity in oxidation reactions (e.g., formation of ketones vs. alcohols).

- Kinetic Isotope Effects (KIE) : Measure KIE values for hydrogen abstraction to determine rate-limiting steps in free radical reactions .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and analyzing this compound?

- Guidelines :

- Data Management : Use FAIR-compliant platforms (e.g., Chemotion ELN) to document synthesis protocols, spectral data, and raw chromatograms .

- Statistical Validation : Apply ANOVA or t-tests to compare replicate experiments (e.g., GC-MS retention times ±0.1% variation).

- Reference Standards : Cross-check NMR shifts and retention indices against PubChem or NIST databases to confirm compound identity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Resolution Framework :

Source Evaluation : Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST, EPA DSSTox) over non-validated platforms .

Experimental Replication : Repeat solubility tests in standardized solvents (e.g., n-hexane, water) under controlled temperatures (25°C ± 0.5°C).

Meta-Analysis : Pool historical data into a weighted average, excluding outliers with >5% deviation from the mean .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.